REACTION_CXSMILES
|
[Br:1][C:2]1[CH:7]=[CH:6][C:5](C2C=CC=CC=2)=[CH:4][CH:3]=1.CC[O:16][CH2:17][CH3:18].[Cl:19][S:20]([OH:23])(=O)=[O:21].S(Cl)(Cl)(=O)=O.P([O-])([O-])([O-])=O>ClCCl>[Br:1][C:2]1[CH:3]=[CH:4][C:5]([O:16][C:17]2[CH:18]=[CH:4][C:3]([S:20]([Cl:19])(=[O:23])=[O:21])=[CH:2][CH:7]=2)=[CH:6][CH:7]=1 |f:0.1|
|
Name
|
4-bromobiphenyl ether
|
Quantity
|
12.45 g
|
Type
|
reactant
|
Smiles
|
BrC1=CC=C(C=C1)C1=CC=CC=C1.CCOCC
|
Name
|
|
Quantity
|
9.9 mL
|
Type
|
reactant
|
Smiles
|
ClS(=O)(=O)O
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Name
|
sulfonic acid
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
S(=O)(=O)(Cl)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
P(=O)([O-])([O-])[O-]
|
Control Type
|
AMBIENT
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
After the addition
|
Type
|
EXTRACTION
|
Details
|
twice extracted with 50 mL of dichloromethane
|
Type
|
WASH
|
Details
|
washed with brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over sodium sulfate
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
ADDITION
|
Details
|
Addition of hexane
|
Type
|
CONCENTRATION
|
Details
|
to the residual syrup and re-concentration
|
Name
|
|
Type
|
product
|
Smiles
|
BrC1=CC=C(OC2=CC=C(C=C2)S(=O)(=O)Cl)C=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 13.9 g | |
YIELD: PERCENTYIELD | 80% | |
YIELD: CALCULATEDPERCENTYIELD | 159.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |